molecular formula C10H12O5 B14389274 2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid CAS No. 89968-13-8

2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid

Cat. No.: B14389274
CAS No.: 89968-13-8
M. Wt: 212.20 g/mol
InChI Key: MVFNZZHQDBCRNT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, featuring hydroxymethyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid typically involves the hydroxymethylation of 4,6-dimethoxybenzoic acid. One common method is the reaction of 4,6-dimethoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the product. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4,6-dimethoxybenzoic acid.

    Reduction: 2-(Hydroxymethyl)-4,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also affect the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxybenzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)benzoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.

    2,4,6-Trimethoxybenzoic acid: Contains an additional methoxy group, which can influence its chemical properties and reactivity.

Uniqueness

2-(Hydroxymethyl)-4,6-dimethoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

CAS No.

89968-13-8

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(hydroxymethyl)-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C10H12O5/c1-14-7-3-6(5-11)9(10(12)13)8(4-7)15-2/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

MVFNZZHQDBCRNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)CO

Origin of Product

United States

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